![molecular formula C16H18N2O4S B5377396 N-benzyl-4-methoxy-3-[(methylamino)sulfonyl]benzamide](/img/structure/B5377396.png)

N-benzyl-4-methoxy-3-[(methylamino)sulfonyl]benzamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to N-benzyl-4-methoxy-3-[(methylamino)sulfonyl]benzamide often involves multi-step reactions, including the addition of carbamoylsilane to N-sulfonylimines under catalyst-free conditions, yielding α-(N-sulfonyl)amino-N-methoxymethyl-N-methylamides with good to excellent yields. This process exemplifies the complexity and precision required in synthesizing such compounds (Liu, Guo, & Chen, 2015).

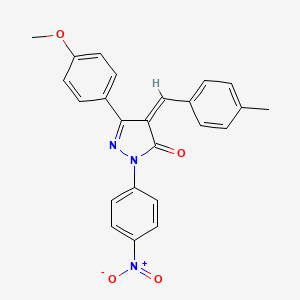

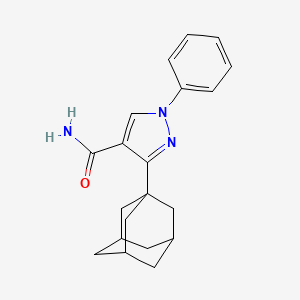

Molecular Structure Analysis

Investigations into the molecular structure of similar compounds have utilized X-ray single crystal diffraction technique, IR spectroscopy, and quantum chemical computation. For example, a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide was analyzed, revealing its crystallization in a triclinic system and providing insights into its geometric and electronic properties (Demir et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving N-benzyl-4-methoxy-3-[(methylamino)sulfonyl]benzamide derivatives often entail complex interconversions and modifications to enhance their pharmacological profile. A study on the pharmacokinetics of a related 5-hydroxytryptamine receptor antagonist and its metabolites highlighted the significance of sulfoxide and sulfide metabolites, demonstrating the intricate balance between chemical stability and biological activity (Kuo, Poole, Hwang, & Cheng, 1993).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, play a crucial role in the compound's applicability in various domains. The synthesis and analysis of N-p-Methylbenzyl benzamide, for instance, included solid-phase synthesis techniques and crystal structure determination, offering valuable information on the compound's physical characteristics and potential applications (Luo & Huang, 2004).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological molecules, are critical for the compound's utility in scientific research and potential therapeutic applications. Studies on similar benzamide derivatives have explored their antimicrobial activities, revealing promising results against acetylcholinesterase enzyme, indicating the compound's potential for further exploration in biologically relevant contexts (Fatima et al., 2013).

作用机制

Target of Action

The primary target of N-benzyl-4-methoxy-3-(methylsulfamoyl)benzamide is human glucokinase (GK) . GK is a cytosolic enzyme primarily expressed in pancreatic β-cells and liver hepatocytes . It plays a crucial role in glucose metabolism by converting glucose to glucose-6-phosphate .

Mode of Action

N-benzyl-4-methoxy-3-(methylsulfamoyl)benzamide acts as an allosteric activator of GK . It binds to the allosteric site of the GK protein, enhancing its catalytic action . This results in an increased transformation of glucose to glucose-6-phosphate .

Biochemical Pathways

The activation of GK by N-benzyl-4-methoxy-3-(methylsulfamoyl)benzamide affects the glycolysis pathway . By increasing the conversion of glucose to glucose-6-phosphate, it enhances the downstream glycolytic process, leading to increased glucose utilization and decreased blood glucose levels .

Result of Action

The activation of GK by N-benzyl-4-methoxy-3-(methylsulfamoyl)benzamide leads to significant hypoglycemic effects . By enhancing glucose utilization, it helps to lower blood glucose levels, which can be beneficial in the management of type-2 diabetes .

安全和危害

未来方向

属性

IUPAC Name |

N-benzyl-4-methoxy-3-(methylsulfamoyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4S/c1-17-23(20,21)15-10-13(8-9-14(15)22-2)16(19)18-11-12-6-4-3-5-7-12/h3-10,17H,11H2,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCAWYWIMAKALBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=C(C=CC(=C1)C(=O)NCC2=CC=CC=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-(2-furylmethylene)-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B5377313.png)

![6-[2-(2,6-dichlorophenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5377316.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylcyclohexanecarboxamide](/img/structure/B5377327.png)

![5-hydroxy-7-[2-(4-methylphenyl)-2-oxoethoxy]-2-phenyl-4H-chromen-4-one](/img/structure/B5377330.png)

![[4-({methyl[1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}methyl)tetrahydro-2H-pyran-4-yl]methanol](/img/structure/B5377335.png)

![2-methyl-1-[3-(2-nitrophenyl)acryloyl]piperidine](/img/structure/B5377354.png)

![6-[(diethylamino)methyl]-N-(2-hydroxypyridin-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5377362.png)

![(4R)-N-ethyl-4-{4-[4-(1-pyrrolidinylmethyl)phenyl]-1H-1,2,3-triazol-1-yl}-L-prolinamide dihydrochloride](/img/structure/B5377368.png)

![{3-[2-(3,4-dichlorophenyl)-4-morpholinyl]-3-oxopropyl}amine hydrochloride](/img/structure/B5377369.png)

![2,2'-[(3-oxo-1-propene-1,3-diyl)di-3,1-phenylene]bis(1,3-dioxo-5-isoindolinecarboxylic acid)](/img/structure/B5377375.png)

![N-{1-{[(2-methoxyethyl)amino]carbonyl}-2-[5-(2-nitrophenyl)-2-furyl]vinyl}-4-methylbenzamide](/img/structure/B5377382.png)

![2-({[5-(4-bromo-2-chlorophenyl)-2-furyl]methyl}amino)ethanol hydrochloride](/img/structure/B5377385.png)